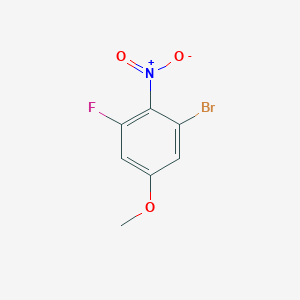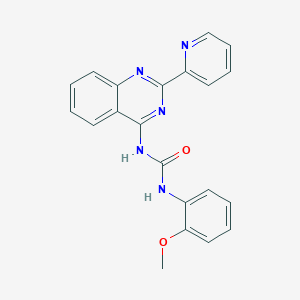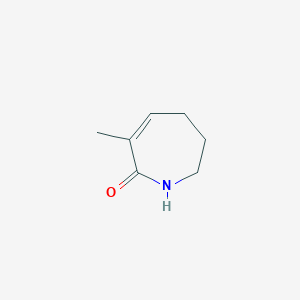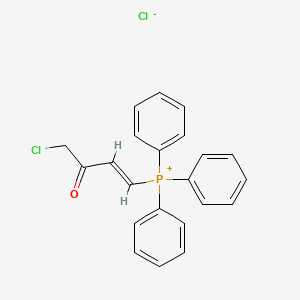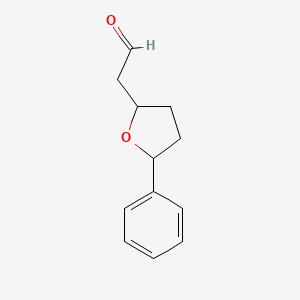
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is an organic compound that features a tetrahydrofuran ring substituted with a phenyl group and an acetaldehyde moiety. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and oxidizing agents like pyridinium chlorochromate or manganese dioxide for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum may be employed to enhance reaction rates and selectivity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: 2-(5-Phenyltetrahydrofuran-2-yl)acetic acid.
Reduction: 2-(5-Phenyltetrahydrofuran-2-yl)ethanol.
Substitution: Brominated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetaldehyde: An aldehyde with a similar structure but lacking the tetrahydrofuran ring.
2-Phenylethanal: Another aldehyde with a phenyl group but a different carbon backbone
Uniqueness
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is unique due to the presence of both a tetrahydrofuran ring and a phenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other aldehydes, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(5-phenyloxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O2/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |
Clé InChI |
CLRQHNPZVHSKRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1CC=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




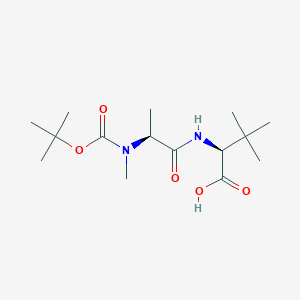
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)

